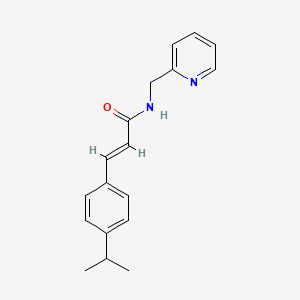![molecular formula C14H19N3O2 B5888168 N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CPI-455, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription, making them an attractive target for the development of new therapeutics.
Mécanisme D'action
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide exerts its pharmacological effects by selectively inhibiting the BET family of proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit other proteins to initiate gene transcription. By inhibiting BET proteins, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide prevents the expression of genes that are critical for cancer cell growth and inflammation. The compound has also been shown to regulate the expression of genes involved in cardiac function.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects in various disease conditions. In cancer cells, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. Inflammatory cytokines are also suppressed by N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide, leading to reduced inflammation. In animal models of heart failure, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide improves cardiac function by reducing fibrosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is its selectivity for BET proteins, which reduces the risk of off-target effects. The compound has also been shown to have good pharmacokinetic properties, making it an attractive candidate for drug development. However, the synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict response to N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide treatment. Additionally, the compound's potential for combination therapy with other anticancer agents is an area of interest. Finally, further studies are needed to determine the safety and efficacy of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in human clinical trials.
Conclusion:
In conclusion, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is a novel chemical compound that has shown promising therapeutic potential in various disease conditions. The compound selectively inhibits the BET family of proteins, which play a critical role in gene transcription. N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-cancer, anti-inflammatory, and cardio-protective effects in preclinical studies. However, further research is needed to determine the safety and efficacy of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 3-pyridinecarboximidamide with cyclopentylpropanoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide in its pure form. The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines, which play a critical role in the inflammatory response. Additionally, N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-6-3-9-16-10-12)17-19-13(18)8-7-11-4-1-2-5-11/h3,6,9-11H,1-2,4-5,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPJWQJOYWOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
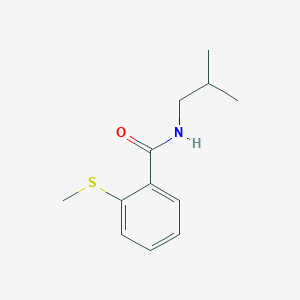
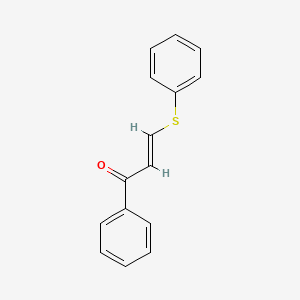
![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
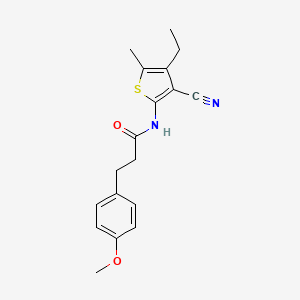
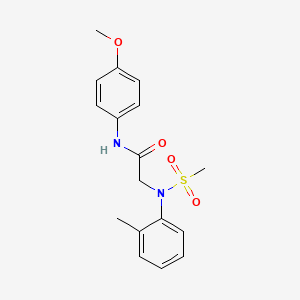
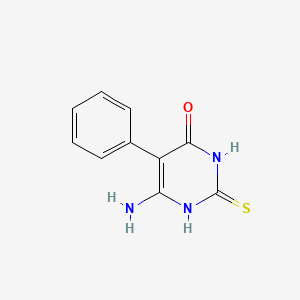
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
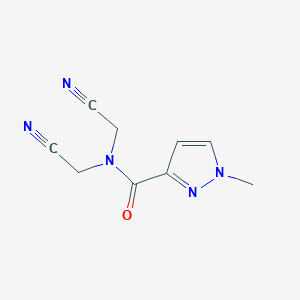
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
